molecular formula C15H13ClO2 B290666 4-Ethylphenyl 3-chlorobenzoate

4-Ethylphenyl 3-chlorobenzoate

Cat. No. B290666
M. Wt: 260.71 g/mol
InChI Key: GZUNYMHFZHWYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 3-chlorobenzoate is a chemical compound that belongs to the class of benzoates. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 3-chlorobenzoate is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression regulation.
Biochemical and physiological effects:
4-Ethylphenyl 3-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have antifungal and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Ethylphenyl 3-chlorobenzoate in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-Ethylphenyl 3-chlorobenzoate. One direction is to further elucidate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to determine its safety and toxicity profile.

Synthesis Methods

The synthesis of 4-Ethylphenyl 3-chlorobenzoate involves the reaction of 4-Ethylphenol with thionyl chloride, followed by the reaction of the resulting 4-Ethylphenyl chloride with 3-hydroxybenzoic acid in the presence of a base. The reaction yields 4-Ethylphenyl 3-chlorobenzoate as a white crystalline solid.

Scientific Research Applications

4-Ethylphenyl 3-chlorobenzoate has been used in various scientific research applications. It has been studied for its potential as a drug target for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.

properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(4-ethylphenyl) 3-chlorobenzoate

InChI

InChI=1S/C15H13ClO2/c1-2-11-6-8-14(9-7-11)18-15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3

InChI Key

GZUNYMHFZHWYBU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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